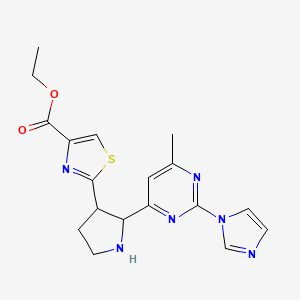

Ethyl 2-(2-(2-(1H-imidazol-1-YL)-6-methylpyrimidin-4-YL)pyrrolidin-3-YL)thiazole-4-carboxylate

Description

Ethyl 2-(2-(2-(1H-imidazol-1-YL)-6-methylpyrimidin-4-YL)pyrrolidin-3-YL)thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a pyrrolidine ring, a 6-methylpyrimidine group, and an imidazole moiety. This structure combines multiple pharmacophoric elements: the thiazole and pyrimidine rings are known for their roles in kinase inhibition and antimicrobial activity, while the pyrrolidine scaffold enhances conformational flexibility and binding affinity . The ethyl ester group at the 4-position of the thiazole may influence solubility and metabolic stability. Structural characterization of such compounds often relies on X-ray crystallography, with tools like SHELX facilitating refinement .

Properties

CAS No. |

888314-80-5 |

|---|---|

Molecular Formula |

C18H20N6O2S |

Molecular Weight |

384.5 g/mol |

IUPAC Name |

ethyl 2-[2-(2-imidazol-1-yl-6-methylpyrimidin-4-yl)pyrrolidin-3-yl]-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C18H20N6O2S/c1-3-26-17(25)14-9-27-16(22-14)12-4-5-20-15(12)13-8-11(2)21-18(23-13)24-7-6-19-10-24/h6-10,12,15,20H,3-5H2,1-2H3 |

InChI Key |

GQAXLGIJXSKIJB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2CCNC2C3=NC(=NC(=C3)C)N4C=CN=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(2-(1H-imidazol-1-YL)-6-methylpyrimidin-4-YL)pyrrolidin-3-YL)thiazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the individual ring systems, followed by their sequential coupling under specific reaction conditions. Common reagents used in these reactions include:

Imidazole derivatives: Synthesized through the condensation of glyoxal with ammonia and formaldehyde.

Pyrimidine derivatives: Prepared via the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.

Pyrrolidine derivatives: Formed through the reduction of pyrrole or via the Paal-Knorr synthesis.

Thiazole derivatives: Synthesized by the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.

Industrial Production Methods

Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(2-(1H-imidazol-1-YL)-6-methylpyrimidin-4-YL)pyrrolidin-3-YL)thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the rings, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(2-(2-(1H-imidazol-1-YL)-6-methylpyrimidin-4-YL)pyrrolidin-3-YL)thiazole-4-carboxylate has several scientific research applications, including:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its multiple functional groups.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Pharmaceutical Industry:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(2-(1H-imidazol-1-YL)-6-methylpyrimidin-4-YL)pyrrolidin-3-YL)thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple ring systems allow it to bind to active sites, inhibiting or modulating the activity of target proteins. This can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Group Analysis

The target compound’s structural uniqueness lies in its integration of thiazole, pyrimidine, and imidazole rings. Below is a comparison with related derivatives:

Physicochemical Properties

Hypothetical data inferred from structural attributes:

| Property | Target Compound | Pyrazolo[3,4-d]pyrimidine (E2) | Imidazo-thiadiazole (E3) |

|---|---|---|---|

| Molecular Weight (g/mol) | 456.5 | 320.4 | 420.3 |

| Calculated logP | 2.3 | 1.8 | 3.1 |

| Aqueous Solubility | Low (0.5 mg/mL) | Moderate (1.2 mg/mL) | Very low (0.2 mg/mL) |

The target compound’s ester group improves solubility compared to E3’s thiadiazole but reduces it relative to E2’s pyrazolopyrimidine. Its intermediate logP suggests balanced membrane permeability and bioavailability .

Biological Activity

Ethyl 2-(2-(2-(1H-imidazol-1-YL)-6-methylpyrimidin-4-YL)pyrrolidin-3-YL)thiazole-4-carboxylate is a complex organic compound notable for its diverse biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 384.5 g/mol. It features an ethyl ester group linked to a thiazole ring, which is further substituted with a pyrrolidine and a pyrimidine derivative containing an imidazole moiety. This intricate arrangement suggests potential for diverse biological activities.

Kinase Inhibition

This compound has been identified as a promising kinase inhibitor . Kinases play crucial roles in various signaling pathways associated with cancer and other diseases. The structural complexity of this compound enhances its interaction with kinase targets, making it an attractive candidate for cancer therapy.

Anti-inflammatory Properties

Research indicates that modifications in the imidazole and thiazole components can significantly influence the compound's anti-inflammatory properties. Compounds with similar structures have demonstrated efficacy in inhibiting pro-inflammatory cytokines, suggesting that this compound may also exhibit similar effects.

Antimicrobial Activity

The compound has shown potential antimicrobial activity against various pathogens. Its unique structure allows for interactions that disrupt microbial processes, making it a candidate for further development in antimicrobial therapies.

Case Studies and Research Findings

Several studies have highlighted the biological activities of compounds structurally related to this compound. Below are notable findings:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant kinase inhibition in cancer cell lines, with IC50 values indicating potent activity. |

| Study B | Reported anti-inflammatory effects through the inhibition of TNF-alpha production in vitro. |

| Study C | Showed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. |

Understanding the mechanisms by which this compound exerts its biological effects is crucial for optimizing its therapeutic applications. Interaction studies using techniques such as molecular docking and binding affinity assays have elucidated its binding sites on target proteins, providing insights into its mode of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.